molecular formula C11H23NO B15274794 [(1-Methoxycyclooctyl)methyl](methyl)amine

[(1-Methoxycyclooctyl)methyl](methyl)amine

Cat. No.: B15274794
M. Wt: 185.31 g/mol
InChI Key: HLQCJNPXIQENDY-UHFFFAOYSA-N
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Description

(1-Methoxycyclooctyl)methylamine is an organic compound with the molecular formula C₁₁H₂₃NO It is a derivative of cyclooctane, featuring a methoxy group and a methylamine group attached to the cyclooctyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methoxycyclooctyl)methylamine typically involves the following steps:

    Formation of the Cyclooctyl Ring: The cyclooctyl ring can be synthesized through a cyclization reaction of a suitable linear precursor.

    Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction, where a methoxide ion reacts with a suitable leaving group on the cyclooctyl ring.

    Attachment of the Methylamine Group:

Industrial Production Methods

Industrial production of (1-Methoxycyclooctyl)methylamine may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness, using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1-Methoxycyclooctyl)methylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or sulfonyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

(1-Methoxycyclooctyl)methylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1-Methoxycyclooctyl)methylamine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The specific pathways involved depend on the context of its application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Methylamine: A simpler primary amine with the formula CH₃NH₂.

    Dimethylamine: A secondary amine with the formula (CH₃)₂NH.

    Cyclooctylamine: An amine derivative of cyclooctane.

Uniqueness

(1-Methoxycyclooctyl)methylamine is unique due to its combination of a cyclooctyl ring, a methoxy group, and a methylamine group. This structural arrangement imparts specific chemical and physical properties that distinguish it from other similar compounds. Its unique structure makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

1-(1-methoxycyclooctyl)-N-methylmethanamine

InChI

InChI=1S/C11H23NO/c1-12-10-11(13-2)8-6-4-3-5-7-9-11/h12H,3-10H2,1-2H3

InChI Key

HLQCJNPXIQENDY-UHFFFAOYSA-N

Canonical SMILES

CNCC1(CCCCCCC1)OC

Origin of Product

United States

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